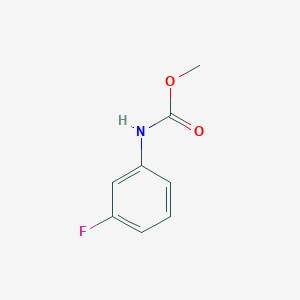

Methyl (3-fluorophenyl)carbamate

Description

Methyl (3-fluorophenyl)carbamate is a carbamate derivative characterized by a fluorine substituent at the meta position of the phenyl ring. Carbamates are widely studied for their biological activities, including enzyme inhibition and pesticidal properties. Methyl carbamates, in particular, are noted for their reduced genotoxicity compared to ethyl counterparts due to the inability of the methyl group to form carcinogenic epoxides during metabolism .

The synthesis of this compound derivatives can be inferred from methods described for related compounds. For example, IDB-003, a pyrrolidine-based carbamate containing a 3-fluorophenylmethyl group, was synthesized via reaction of 1-fluoro-3-(isocyanatomethyl)benzene with a hydroxyl-pyrrolidine intermediate under basic conditions (e.g., triethylamine and DMAP in toluene at 80°C) .

Propriétés

Numéro CAS |

72755-13-6 |

|---|---|

Formule moléculaire |

C8H8FNO2 |

Poids moléculaire |

169.15 g/mol |

Nom IUPAC |

methyl N-(3-fluorophenyl)carbamate |

InChI |

InChI=1S/C8H8FNO2/c1-12-8(11)10-7-4-2-3-6(9)5-7/h2-5H,1H3,(H,10,11) |

Clé InChI |

SRRAJMNSSIKSFN-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)NC1=CC(=CC=C1)F |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Related Carbamates

Structural Modifications and Physicochemical Properties

Key structural variations among carbamates include substituent type (e.g., halogen, hydroxyl, trifluoromethyl), position (meta vs. para), and alkyl chain length (methyl vs. ethyl). These modifications influence lipophilicity, stability, and biological activity.

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Lipophilicity : Chlorpropham (log k = 2.37) exhibits higher lipophilicity than methyl (3-hydroxyphenyl)carbamate (log k = 1.24), likely due to the hydrophobic isopropyl chain and chloro substituent .

- Toxicity: Ethyl carbamates are more toxic than methyl analogs. For example, ethyl carbamates are multispecies carcinogens, whereas methyl derivatives are non-genotoxic .

Enzyme Inhibition and Therapeutic Potential

Carbamates are acetylcholinesterase (AChE) inhibitors, but substituent modifications alter potency and selectivity. For instance:

- Ethyl carbamates : In MRSA studies, ethyl carbamates showed 8-fold improved resistance-modifying activity (RMA) over methyl analogs, likely due to enhanced binding interactions from the ethyl group .

Pesticidal Activity

Methyl carbamates with halogenated phenyl groups (e.g., 3-chloro or 3-fluoro) are effective pesticides. However, their environmental persistence and breakdown into aniline derivatives raise carcinogenicity concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.